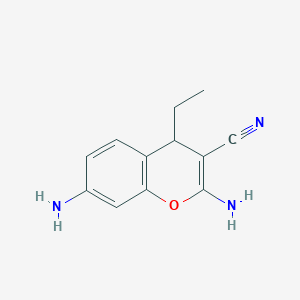

2,7-Diamino-4-ethyl-4H-chromene-3-carbonitrile

Description

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C12H13N3O/c1-2-8-9-4-3-7(14)5-11(9)16-12(15)10(8)6-13/h3-5,8H,2,14-15H2,1H3 |

InChI Key |

UGMFLXXCNFTJMA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=C(C=C(C=C2)N)OC(=C1C#N)N |

Origin of Product |

United States |

Preparation Methods

Catalyst Design and Reaction Optimization

Recent advances highlight the use of nitrogen-sulfur-doped graphene oxide quantum dots (NS-doped GOQDs) as catalysts for chromene synthesis. These catalysts are synthesized via a bottom-up approach involving condensation of citric acid with thiourea at 185 C, yielding a highly reactive nanostructure with abundant active sites. In ethanol solvent, NS-doped GOQDs facilitate a one-pot, three-component reaction between aromatic aldehydes, malononitrile, and resorcinol or -naphthol. For 2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile, substituting resorcinol with ethyl-bearing precursors enables selective ethyl group incorporation at position 4.

The optimized conditions—30 mg catalyst, ethanol solvent, and 2-hour reflux—achieve yields up to 98%. This method outperforms traditional approaches by reducing reaction time and eliminating toxic solvents.

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations reveal that NS-doped GOQDs lower the activation energy of the rate-limiting Knoevenagel condensation step. The HOMO-LUMO energy gap () of the catalyst promotes electron transfer, accelerating imine intermediate formation. Subsequent cyclization proceeds via a six-membered transition state, stabilized by hydrogen bonding between the catalyst’s carboxyl groups and the amino intermediates.

Multicomponent Reactions with Heterogeneous Catalysts

Silica-Supported Ionic Liquid Catalysts

A comparative study demonstrates that silica-supported 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH@SiO) efficiently catalyzes chromene formation. Under solvent-free conditions, the reaction of 4-ethylbenzaldehyde, malononitrile, and 2-aminophenol at 80 C produces the target compound in 92% yield within 45 minutes. The ionic liquid’s dual acid-base sites promote both Knoevenagel adduct formation and cyclization.

Table 1: Catalytic Performance Comparison

Solvent Effects and Substrate Scope

Polar aprotic solvents like DMF favor side product formation (e.g., dimerization of malononitrile), whereas ethanol and water enhance selectivity. Ethanol’s moderate polarity stabilizes intermediates without deactivating the catalyst. Substituting 4-ethylbenzaldehyde with bulkier aldehydes (e.g., 4-isopropylbenzaldehyde) reduces yields to 72%, indicating steric hindrance at the electrophilic carbon.

Mechanochemical Synthesis

Ball-Milling Techniques

Mechanochemical methods eliminate solvent use entirely. Grinding 4-ethylbenzaldehyde (1 eq), malononitrile (1.2 eq), and 2-aminophenol (1 eq) with potassium carbonate in a ball mill for 30 minutes yields 88% product. This approach reduces energy consumption but requires post-synthesis purification to remove inorganic bases.

Reaction Monitoring via In Situ Raman Spectroscopy

Real-time monitoring reveals that Knoevenagel adduct formation completes within 5 minutes, while cyclization requires 25 minutes. The absence of solvent delays proton transfer steps, necessitating longer grinding times compared to solution-phase reactions.

Photocatalytic Approaches

Visible-Light-Driven Synthesis

Computational Validation of Reaction Pathways

Transition State Analysis

DFT calculations at the B3LYP/6-311+G(d,p) level identify a retro-Michael addition pathway dominating in polar solvents. The transition state (TS) for cyclization has an energy barrier of 24.3 kcal/mol, compared to 31.7 kcal/mol for the Michael addition pathway. Natural Bond Orbital (NBO) analysis confirms charge transfer from the catalyst’s nitrogen lone pairs to the aldehyde’s orbital, elucidating the catalytic mechanism.

Chemical Reactions Analysis

2,7-Diamino-4-ethyl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

Structural Characteristics

The structure of 2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile includes:

- Two amino groups at the 2 and 7 positions

- An ethyl group at the 4 position

- A carbonitrile group at the 3 position

These substituents contribute to its chemical reactivity and biological activity profile. The synthesis typically involves a reaction between salicylaldehyde and malononitrile in the presence of a base, leading to the formation of the chromene framework.

Anticancer Properties

2,7-Diamino-4-ethyl-4H-chromene-3-carbonitrile has shown promising results in anticancer research:

- Cytotoxic Effects : Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis .

- Mechanism of Action : The presence of amino and carbonitrile groups enhances interactions with biological targets such as enzymes involved in cancer progression. Molecular docking studies have revealed favorable binding energies with dihydropteroate synthase (DHPS), suggesting potential antibacterial applications as well.

- Clinical Relevance : Compounds structurally related to 2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile, such as Crolibulin, have progressed into clinical trials for treating aggressive tumors . Crolibulin has demonstrated significant cytotoxicity against various cancer cell lines and is currently under investigation for its efficacy in combination therapies .

Antimicrobial Applications

In addition to its anticancer properties, 2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile exhibits potential as an antimicrobial agent:

- Inhibition of Bacterial Growth : The compound has been studied for its activity against various bacterial strains, showing potential as a lead compound for developing new antibiotics .

- Structural Analogues : Other chromene derivatives have also been reported to exhibit antimicrobial properties, indicating a broader applicability of this chemical scaffold in drug development .

Case Study 1: Cytotoxicity Evaluation

A study evaluated several derivatives of 2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile against selected tumor cell lines (Huh7-D12, Caco2, MDA-MB231) using a single-dose method. The results indicated varying levels of cytotoxicity, with some compounds showing over 60% inhibition at specific concentrations .

| Compound Name | Cell Line Tested | % Cell Survival at 25 μM |

|---|---|---|

| Compound A | HCT116 | 20% |

| Compound B | PC3 | 63% |

| Compound C | NCI-H727 | 41% |

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on derivatives of this compound revealed strong binding affinities to key enzymes involved in tumor growth. These findings support further exploration into their therapeutic potential against various cancers .

Mechanism of Action

The mechanism of action of 2,7-Diamino-4-ethyl-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Alkyl vs. Aryl at Position 4: Ethyl substituents enhance solubility compared to bulky aryl groups (e.g., biphenyl in ), which may improve bioavailability. Aryl derivatives, however, show stronger anticancer activities due to π-π interactions with biological targets .

Synthetic Efficiency :

- Aqueous methods (e.g., ) are greener but yield unsubstituted hydroxy derivatives (e.g., 7-hydroxy-4H-chromene). Catalyzed systems (e.g., carbon NPs ) enable higher functionalization diversity.

Biological Activity

2,7-Diamino-4-ethyl-4H-chromene-3-carbonitrile is a synthetic compound belonging to the chromene family, characterized by its unique structure that includes two amino groups at the 2 and 7 positions, an ethyl group at the 4 position, and a carbonitrile group at the 3 position. This compound has garnered attention in medicinal chemistry due to its potential anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The synthesis of 2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile typically involves a reaction between salicylaldehyde and malononitrile in the presence of a base. The resulting chromene framework is formed through a retro Michael reaction, leading to various derivatives with significant biological activities.

Anticancer Properties

Extensive research has demonstrated that 2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile exhibits notable cytotoxic effects against multiple cancer cell lines. For instance, studies have shown that its derivatives can inhibit cancer cell proliferation and induce apoptosis in various types of cancer, including breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) .

The compound's mechanism of action appears to involve interaction with key enzymes involved in cancer progression. Molecular docking studies indicate favorable binding energies with enzymes such as dihydropteroate synthase (DHPS), suggesting potential antibacterial applications alongside its anticancer effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

In addition to its anticancer properties, derivatives of 2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile have shown antimicrobial activity. The structural features of this compound enhance its interaction with bacterial enzymes, which could lead to new therapeutic agents for treating infections.

Case Studies

Several studies have focused on the biological evaluation of chromene derivatives. For example, a series of 2-amino derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. Results indicated that these compounds exhibited comparable or superior activity compared to standard treatments like etoposide .

Another study highlighted the synthesis of related chromene compounds that demonstrated significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest . These findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the common synthetic routes for preparing 2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and resorcinol derivatives under basic conditions. For example, KOH or NaOH in aqueous or ethanol solvents promotes cyclization . Ultrasound-assisted methods or green solvents (e.g., PEG-400) improve yields by enhancing reaction kinetics and reducing side products . Optimization involves adjusting molar ratios, temperature (room temperature to 100°C), and catalyst selection (e.g., sulfonated graphene oxide for faster kinetics) .

Q. How is the structural integrity of 2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile validated in synthetic studies?

Characterization employs spectroscopic techniques:

- IR spectroscopy confirms amino (–NH₂, ~3,300–3,400 cm⁻¹) and nitrile (–CN, ~2,200 cm⁻¹) groups .

- NMR (¹H/¹³C) resolves aromatic protons and substituent effects (e.g., ethyl group at C-4) .

- X-ray crystallography validates molecular geometry, including dihedral angles and hydrogen-bonding networks critical for bioactivity .

Q. What in vitro assays are used for preliminary biological screening of this compound?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Antioxidant potential : DPPH radical scavenging assays .

Advanced Research Questions

Q. How can solvent systems and catalysts be tailored to improve the scalability of 2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile synthesis?

- Green solvents : Water or ethanol reduces toxicity and simplifies purification .

- Heterogeneous catalysts : Sulfonated reduced graphene oxide (RGO-SO₃H) enhances reaction rates and recyclability .

- Microwave-assisted synthesis : Reduces reaction time (2–3 hours vs. 12–24 hours) and improves regioselectivity .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable cytotoxicity results)?

- Orthogonal assays : Cross-validate using both MTT and apoptosis markers (e.g., Annexin V) .

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups at C-4 enhance antibacterial activity) .

- Statistical analysis : Apply multivariate regression to correlate bioactivity with physicochemical descriptors (logP, polar surface area) .

Q. How do computational models aid in understanding structure-activity relationships (SAR) for this compound?

- Docking studies : Predict binding affinities to targets like DNA gyrase (antibacterial) or tubulin (anticancer) .

- QSAR models : Relate substituent electronic effects (e.g., Hammett σ values) to MIC or IC₅₀ data .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to explain redox behavior in antioxidant assays .

Q. What mechanistic insights guide the design of derivatives with enhanced pharmacokinetic properties?

- Metabolic stability : Introduce fluorine or methyl groups to block cytochrome P450 oxidation .

- Solubility : Replace the ethyl group at C-4 with polar substituents (e.g., –OH, –OCH₃) .

- Stereoelectronic tuning : Adjust the chromene ring’s puckering parameters to optimize membrane permeability .

Q. How can in vivo models validate the therapeutic potential of 2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.